molecular formula C6H11N3O5 B12513656 6-(Azidomethyl)oxane-2,3,4,5-tetrol

6-(Azidomethyl)oxane-2,3,4,5-tetrol

Cat. No.: B12513656
M. Wt: 205.17 g/mol
InChI Key: CMLRUUHRGSJVMD-UHFFFAOYSA-N
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Description

6-(Azidomethyl)oxane-2,3,4,5-tetrol, systematically named 6-azido-6-deoxy-α-D-glucopyranose (IUPAC: (2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol), is a chemically modified monosaccharide derived from glucose. Its structure features a pyranose ring (oxane) with hydroxyl groups at positions 2, 3, 4, and 5, and an azidomethyl (-CH₂N₃) group replacing the hydroxyl at position 6 . This substitution introduces unique reactivity, particularly in bioorthogonal "click chemistry" applications, making it valuable for biochemical labeling and drug development . Its molecular formula is C₆H₁₁N₃O₅, with a molecular weight of 205.169 g/mol .

Properties

IUPAC Name

6-(azidomethyl)oxane-2,3,4,5-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLRUUHRGSJVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)oxane-2,3,4,5-tetrol typically involves the azidation of a suitable precursor, such as 6-chloromethyl-oxane-2,3,4,5-tetrol. The reaction is carried out under mild conditions using sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 6-(Azidomethyl)oxane-2,3,4,5-tetrol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the azidation process .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)oxane-2,3,4,5-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Azidomethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a precursor for triazole derivatives.

    Biology: Utilized in bioconjugation techniques for labeling biomolecules and studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with glucose, galactose, L-altrose, and other monosaccharides to highlight structural and functional differences.

Table 1: Structural Comparison
Compound Name IUPAC Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-(Azidomethyl)oxane-2,3,4,5-tetrol (2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol C₆H₁₁N₃O₅ 205.169 Azidomethyl (-CH₂N₃)
α-D-Glucose (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ 180.16 Hydroxymethyl (-CH₂OH)
D-Galactose (3R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ 180.16 Hydroxymethyl (-CH₂OH)
L-Altrose (3R,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol C₆H₁₂O₆ 180.16 Hydroxymethyl (-CH₂OH)

Key Observations :

  • Azidomethyl vs. Hydroxymethyl : The azidomethyl group in 6-(Azidomethyl)oxane-2,3,4,5-tetrol replaces the hydroxymethyl group found in glucose, galactose, and L-altrose. This substitution introduces nitrogen-rich functionality, altering reactivity and stability .
  • Stereochemistry : While glucose and galactose differ in stereochemistry at C4 (glucose: equatorial -OH; galactose: axial -OH), the azide derivative retains glucose’s stereochemistry at positions 2–5 .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility (Water) Stability Notes Key Applications
6-(Azidomethyl)oxane-... Moderate Sensitive to heat/light due to azide Bioorthogonal chemistry probes
α-D-Glucose High Stable; hygroscopic Energy metabolism, fermentation
D-Galactose High Stable; epimerizes to glucose Glycoprotein synthesis, lactose production
L-Altrose Moderate Rare in nature; lab-synthesized Biochemical research

Key Observations :

  • Reactivity : The azide group enables "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in other hexoses .
  • Stability Risks : Azides can decompose explosively under high heat or mechanical shock, requiring careful handling compared to naturally occurring sugars .
6-(Azidomethyl)oxane-2,3,4,5-tetrol
  • Biochemical Probes : Used to label glycans or proteins via bioorthogonal reactions .
  • Drug Development : Serves as a precursor for prodrugs targeting glycosidase enzymes .

Biological Activity

6-(Azidomethyl)oxane-2,3,4,5-tetrol is a compound of interest in biochemical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and existing research findings.

Chemical Structure and Properties

The molecular structure of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is characterized by the presence of an azidomethyl group attached to a tetraol backbone. This structure allows for various interactions with biological macromolecules, which can be leveraged in therapeutic and diagnostic applications.

Molecular Formula and Weight

  • Molecular Formula : C6_6H9_9N3_3O5_5
  • Molecular Weight : Approximately 205.17 g/mol

The biological activity of 6-(Azidomethyl)oxane-2,3,4,5-tetrol is primarily attributed to its ability to interact with enzymes and other biomolecules. The azido group can participate in click chemistry reactions, facilitating bioconjugation processes essential for developing glycoproteins and other biomolecules .

Enzymatic Interactions

Research indicates that compounds similar to 6-(Azidomethyl)oxane-2,3,4,5-tetrol can serve as substrates or inhibitors in enzymatic reactions. For instance:

  • Glycosidase Activity : The compound has been studied for its potential to visualize glycosidase activity through fluorescent properties. This allows researchers to monitor enzyme kinetics and mechanisms involving glycosidases.

Case Studies

Bioconjugation and Drug Development

The ability of 6-(Azidomethyl)oxane-2,3,4,5-tetrol to undergo click chemistry makes it a valuable tool in drug development. It can be used to create targeted drug delivery systems or to label biomolecules for imaging studies.

Potential Therapeutic Uses

Given its structural characteristics and biological activities:

  • Antimicrobial Research : There is potential for exploring this compound in developing new antimicrobial agents.
  • Cancer Therapy : The compound's ability to modify biomolecules could be investigated for targeted cancer therapies.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
6-Azido-6-deoxy-D-glucopyranoseAzido group at C-6Used in glycosidase activity visualization
D-glucoseFully hydroxylated glucosePrimary energy source in biological systems
2-Azido-2-deoxy-D-glucoseAzido group at C-2Used in metabolic studies
1-Azido-1-deoxy-D-glucoseAzido group at C-1Different reactivity profile

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